Cas no 150376-93-5 (1h-Benzimidazole-2,7-dicarboxylic acid)
1h-Benzimidazole-2,7-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1h-benzimidazole-2,7-dicarboxylic acid
- benzimidazoledicarboxylic acid
- 1H-Benzimidazole-2,4-dicarboxylic acid
- 1h-Benzimidazole-2,7-dicarboxylic acid
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- Inchi: 1S/C9H6N2O4/c12-8(13)4-2-1-3-5-6(4)11-7(10-5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
- InChI Key: CWVVNPJEMXUWBE-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2=C1N=C(C(=O)O)N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- XLogP3: 0.9
- Topological Polar Surface Area: 103
1h-Benzimidazole-2,7-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000229-250mg |
1H-benzimidazole-2,7-dicarboxylic acid |
150376-93-5 | 98% | 250mg |
$800.57 | 2022-04-02 | |
| Alichem | A061000229-500mg |
1H-benzimidazole-2,7-dicarboxylic acid |
150376-93-5 | 98% | 500mg |
$1,055.80 | 2022-04-02 | |
| Alichem | A061000229-1g |
1H-benzimidazole-2,7-dicarboxylic acid |
150376-93-5 | 98% | 1g |
$1,959.22 | 2022-04-02 |
1h-Benzimidazole-2,7-dicarboxylic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1h-Benzimidazole-2,7-dicarboxylic acid
1H-Benzimidazole-2,7-dicarboxylic acid (CAS No. 150376-93-5): A Versatile Scaffold in Modern Medicinal Chemistry
1H-Benzimidazole-2,7-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 150376-93-5, is a significant heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry. This molecule, characterized by its benzimidazole core and two carboxylic acid functional groups, serves as a versatile scaffold for the development of various pharmacologically active agents. The unique structural and electronic properties of 1H-Benzimidazole-2,7-dicarboxylic acid make it an attractive building block for designing novel therapeutic compounds with diverse biological activities.
The benzimidazole moiety is a well-established pharmacophore in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The presence of two carboxylic acid groups at the 2 and 7 positions enhances the reactivity and solubility of the compound, facilitating its incorporation into more complex molecular architectures. This structural feature allows for further functionalization through esterification, amidation, or other chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
In recent years, significant advancements have been made in leveraging 1H-Benzimidazole-2,7-dicarboxylic acid as a key intermediate in the synthesis of bioactive molecules. One notable area of research involves its application in the development of anticancer agents. Benzimidazole derivatives have shown promising activity against various types of cancer by targeting critical cellular pathways involved in tumor growth and survival. For instance, studies have demonstrated that compounds derived from 1H-Benzimidazole-2,7-dicarboxylic acid can inhibit kinases and other enzymes that play pivotal roles in cancer progression.
Moreover, the compound has been explored in the context of antimicrobial and antiviral therapies. The benzimidazole core exhibits broad-spectrum activity against bacteria, fungi, and viruses by interfering with essential metabolic processes or structural components. Researchers have utilized 1H-Benzimidazole-2,7-dicarboxylic acid to develop novel antimicrobial agents that overcome existing resistance mechanisms associated with conventional drugs. This underscores the compound's potential as a lead structure in combating infectious diseases.
The versatility of 1H-Benzimidazole-2,7-dicarboxylic acid extends to its role in addressing neurological disorders. Benzimidazole derivatives have been investigated for their neuroprotective and antipsychotic properties. By modulating neurotransmitter systems and reducing oxidative stress, these compounds offer a promising approach to treating conditions such as Alzheimer's disease and schizophrenia. Preliminary studies indicate that derivatives of this scaffold can enhance synaptic plasticity and improve cognitive function in animal models.
In addition to its applications in human health, 1H-Benzimidazole-2,7-dicarboxylic acid has found utility in agricultural chemistry. Certain benzimidazole-based compounds exhibit herbicidal and pesticidal properties by disrupting essential processes in plants and pests. This makes them valuable tools for developing sustainable agricultural practices that minimize environmental impact while ensuring crop protection.
The synthetic chemistry of 1H-Benzimidazole-2,7-dicarboxylic acid has also seen notable developments. Recent methodologies have focused on improving the efficiency and selectivity of reactions involving this scaffold. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at specific positions on the benzimidazole ring. These advances have enabled the rapid construction of complex derivatives with enhanced biological activity.
The pharmacokinetic properties of compounds derived from 1H-Benzimidazole-2,7-dicarboxylic acid are another critical area of investigation. Researchers are working to optimize solubility, bioavailability, and metabolic stability to ensure effective delivery to target tissues. Techniques such as computational modeling and high-throughput screening are being utilized to identify optimal molecular modifications that enhance pharmacokinetic profiles.
In conclusion, 1H-Benzimidazole-2,7-dicarboxylic acid (CAS No. 150376-93-5) represents a multifaceted compound with broad applications in medicinal chemistry. Its unique structural features make it an invaluable scaffold for developing therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, the potential of this molecule is expected to expand further, contributing significantly to advancements in drug discovery and development.
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